

# Votoplam (PTC518): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Votoplam** (formerly PTC518) is an orally bioavailable, central nervous system (CNS) penetrant small molecule currently under investigation for the treatment of Huntington's disease (HD). Developed by PTC Therapeutics, **Votoplam** is a first-in-class huntingtin (HTT) gene modulator that acts as a splicing factor modifier. Its unique mechanism of action aims to reduce the levels of both wild-type and mutant huntingtin (mHTT) protein, the key driver of HD pathogenesis. This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of **Votoplam**, summarizing key data from preclinical and clinical studies.

#### **Mechanism of Action**

**Votoplam** functions as a splicing modulator of the huntingtin (HTT) gene. It selectively promotes the inclusion of a novel pseudoexon into the HTT pre-mRNA transcript. This pseudoexon contains a premature termination codon (PTC), which flags the modified mRNA for degradation through the nonsense-mediated decay (NMD) pathway. The subsequent reduction in HTT mRNA levels leads to a decrease in the production of the HTT protein.[1][2] This mechanism is not allele-selective, meaning it reduces both the normal and the mutated forms of the huntingtin protein.[3]





Click to download full resolution via product page

Caption: Mechanism of action of Votoplam in modulating HTT gene expression.



#### **Pharmacokinetics**

**Votoplam** has been evaluated in a first-in-human Phase 1 study in healthy volunteers and the Phase 2 PIVOT-HD study in patients with Huntington's disease.[4][5] The pharmacokinetic profile of **Votoplam** is characterized by oral bioavailability and penetration into the central nervous system.

#### **Absorption and Distribution**

Following a single oral dose in healthy volunteers, **Votoplam** reached maximum plasma concentration (Tmax) in 6-7 hours.[5][6] The terminal half-life (T1/2) was observed to be between 54.0 and 75.3 hours.[5][6] A study on the effect of food on the pharmacokinetics of **Votoplam** has been conducted (NCT05358717), though detailed results are not yet widely published.[7] Preclinical studies indicated a large volume of distribution.[6]

A key pharmacokinetic feature of **Votoplam** is its ability to cross the blood-brain barrier. In the first-in-human study, concentrations of **Votoplam** in the cerebrospinal fluid (CSF) were found to be approximately 2.6-fold higher than the unbound free-drug concentrations in plasma, indicating significant CNS penetration.[5][7]

#### **Metabolism and Excretion**

Preclinical data suggest that **Votoplam** has a high clearance in dogs and monkeys, and moderate clearance in rodents.[6] In vitro studies using human liver microsomes and hepatocytes showed no unique or disproportionate metabolites. Furthermore, **Votoplam** does not appear to inhibit any major cytochrome P450 (CYP) enzymes.[6]

### **Pharmacokinetic Data Summary**



| Parameter                            | Value             | Study Population   | Reference |
|--------------------------------------|-------------------|--------------------|-----------|
| Tmax (Time to Maximum Concentration) | 6 - 7 hours       | Healthy Volunteers | [5][6]    |
| T1/2 (Terminal Half-<br>life)        | 54.0 - 75.3 hours | Healthy Volunteers | [5][6]    |
| CSF to Unbound<br>Plasma Ratio       | ~2.6              | Healthy Volunteers | [5][7]    |

## **Pharmacodynamics**

The pharmacodynamic effects of **Votoplam** have been demonstrated through the dosedependent reduction of HTT mRNA and protein levels in both healthy volunteers and Huntington's disease patients.

#### **In Vitro Potency**

**Votoplam** exhibits strong potency in lowering huntingtin protein levels, with an in vitro IC50 of  $\leq$  0.1  $\mu$ M.

#### **Clinical Pharmacodynamics**

The clinical pharmacodynamic effects of **Votoplam** have been assessed in a Phase 1 study with healthy volunteers and the Phase 2 PIVOT-HD study in patients with Stage 2 and Stage 3 Huntington's disease.

In the first-in-human study, **Votoplam** demonstrated a significant dose-dependent reduction of up to approximately 60% in HTT mRNA and a sustained, dose- and time-dependent reduction in HTT protein levels of up to 35%.[5][7]

The PIVOT-HD study confirmed these findings in Huntington's disease patients. The study met its primary endpoint of a statistically significant reduction in blood HTT protein levels at 12 weeks (p<0.0001).

### **Pharmacodynamic Data Summary**



| Parameter                                        | Dose                           | %<br>Reduction                     | Study                 | Patient<br>Population      | Reference |
|--------------------------------------------------|--------------------------------|------------------------------------|-----------------------|----------------------------|-----------|
| HTT mRNA<br>Reduction                            | Multiple<br>Ascending<br>Doses | Up to ~60%                         | Phase 1               | Healthy<br>Volunteers      | [5][7]    |
| HTT Protein<br>Reduction                         | Multiple<br>Ascending<br>Doses | Up to 35%                          | Phase 1               | Healthy<br>Volunteers      | [5][7]    |
| Blood HTT<br>Protein<br>Reduction<br>(12 weeks)  | 5 mg                           | 23%                                | PIVOT-HD<br>(Phase 2) | Stage 2 & 3<br>HD Patients | [8][9]    |
| Blood HTT<br>Protein<br>Reduction<br>(12 weeks)  | 10 mg                          | 39% (Stage<br>2), 36%<br>(Stage 3) | PIVOT-HD<br>(Phase 2) | Stage 2 & 3<br>HD Patients | [8][9]    |
| Blood HTT<br>Protein<br>Reduction<br>(12 months) | 5 mg                           | 22%                                | PIVOT-HD<br>(Phase 2) | HD Patients                | [10]      |
| Blood HTT<br>Protein<br>Reduction<br>(12 months) | 10 mg                          | 43%                                | PIVOT-HD<br>(Phase 2) | HD Patients                | [10]      |
| CSF HTT<br>Protein<br>Reduction<br>(12 months)   | 5 mg                           | 22%                                | PIVOT-HD<br>(Phase 2) | HD Patients                | [10]      |
| CSF HTT Protein Reduction (12 months)            | 10 mg                          | 43%                                | PIVOT-HD<br>(Phase 2) | HD Patients                | [10]      |



| Plasma NfL<br>Reduction<br>(24 months) | 5 mg  | -8.9% | PIVOT-HD<br>(Phase 2) | HD Patients | [9] |
|----------------------------------------|-------|-------|-----------------------|-------------|-----|
| Plasma NfL<br>Reduction<br>(24 months) | 10 mg | -14%  | PIVOT-HD<br>(Phase 2) | HD Patients | [9] |

NfL: Neurofilament light chain, a biomarker of neuroaxonal damage.

# Experimental Protocols Phase 1 First-in-Human Study

This was a single-center, randomized study in 77 healthy male and female volunteers. The study evaluated the safety, tolerability, and pharmacokinetics of **Votoplam** following single ascending doses and multiple ascending doses. The pharmacodynamic effects were assessed by measuring HTT mRNA and HTT protein levels after single and multiple doses. The study also included an evaluation of food effects on the pharmacokinetics of **Votoplam**.[5][7]

#### Phase 2 PIVOT-HD Study (NCT05358717)

The PIVOT-HD study is a Phase 2, multicenter, randomized, placebo-controlled, dose-ranging study to evaluate the safety and efficacy of **Votoplam** in individuals with Stage 2 and Stage 3 Huntington's disease.[8][9][11] Participants were administered either 5 mg or 10 mg of **Votoplam** or a placebo.[3] The primary endpoint was the reduction in total blood Huntingtin (HTT) protein levels at 12 weeks.[9] Secondary endpoints included changes in blood and CNS biomarkers, as well as clinical assessments using scales such as the Composite Unified Huntington's Disease Rating Scale (cUHDRS).[9][12]





Click to download full resolution via product page

Caption: Overview of the clinical trial workflow for **Votoplam**.

#### Conclusion

**Votoplam** is a promising investigational therapy for Huntington's disease with a novel mechanism of action that targets the root cause of the disease. Its pharmacokinetic profile, characterized by oral bioavailability and significant CNS penetration, allows for systemic administration. The pharmacodynamic data from clinical trials have consistently demonstrated a dose-dependent reduction in both HTT mRNA and protein levels in the periphery and the CNS. Further clinical development will be crucial to fully elucidate the long-term safety and efficacy of **Votoplam** in modifying the course of Huntington's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Votoplam (PTC518) | HTT splicing modulator | Probechem Biochemicals [probechem.com]
- 2. drughunter.com [drughunter.com]

#### Foundational & Exploratory





- 3. Excitement and Anticipation as PTC's Huntington's Disease Drug Clears a Major Hurdle to Sprint Home HDBuzz [en.hdbuzz.net]
- 4. votoplam (HTT227) / PTC Therap, Novartis [delta.larvol.com]
- 5. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Votoplam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. neurologylive.com [neurologylive.com]
- 9. PTC-518 Hits HD Study Endpoint Medthority [medthority.com]
- 10. neurologylive.com [neurologylive.com]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. Huntington's Disease Clinical Trials Corner: March 2024 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Votoplam (PTC518): A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139392#pharmacokinetics-and-pharmacodynamics-of-votoplam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com